molecular formula C10H16O3 B14576539 Propyl 3-methyl-2-oxocyclopentane-1-carboxylate CAS No. 61494-03-9

Propyl 3-methyl-2-oxocyclopentane-1-carboxylate

Cat. No.: B14576539
CAS No.: 61494-03-9
M. Wt: 184.23 g/mol
InChI Key: WBYKUWFXNAGXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 3-methyl-2-oxocyclopentane-1-carboxylate is an organic compound that belongs to the class of cyclopentanecarboxylates It is characterized by a cyclopentane ring substituted with a propyl group, a methyl group, and an oxo group at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 3-methyl-2-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the Michael addition reaction, where a β-dicarbonyl compound reacts with an α,β-unsaturated carbonyl compound in the presence of a base or a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and can be catalyzed by various substances, including zeolites and supported metals .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of environmentally benign catalysts and solvents is also a consideration in industrial processes to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Propyl 3-methyl-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentanecarboxylates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propyl 3-methyl-2-oxocyclopentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl 3-methyl-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 3-methyl-2-oxocyclopentane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain synthetic applications where other similar compounds may not be as effective .

Properties

CAS No.

61494-03-9

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

propyl 3-methyl-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-6-13-10(12)8-5-4-7(2)9(8)11/h7-8H,3-6H2,1-2H3

InChI Key

WBYKUWFXNAGXBO-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1CCC(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.